![molecular formula C12H8ClN3O2S B2982997 2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638760-14-1](/img/structure/B2982997.png)
2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C12H8ClN3O2S and its molecular weight is 293.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Pyrimidine derivatives are known to undergo various chemical reactions, including nucleophilic substitution . In these reactions, the pyrimidine ring acts as an electrophile, reacting with nucleophiles in the environment .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a variety of biochemical processes, including the synthesis of dna and rna .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of 2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factors. These can include pH, temperature, and the presence of other molecules in the environment. For example, the rate of nucleophilic substitution reactions can be influenced by the polarity of the solvent and the strength of the nucleophile .
Eigenschaften
IUPAC Name |
7-(benzenesulfonyl)-2-chloropyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S/c13-12-14-8-9-6-7-16(11(9)15-12)19(17,18)10-4-2-1-3-5-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRRQMRXAJDTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CN=C(N=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzo[d]thiazol-2-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone](/img/structure/B2982915.png)
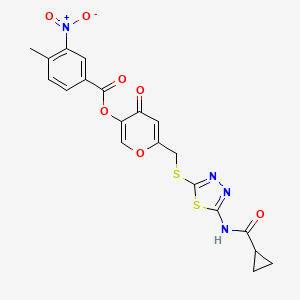
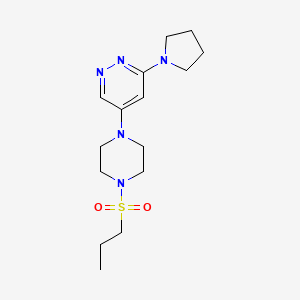

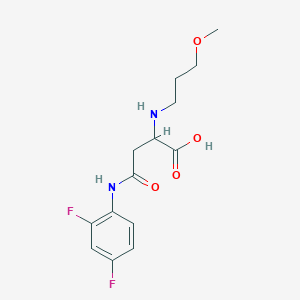
![N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2982926.png)


![2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid](/img/structure/B2982931.png)
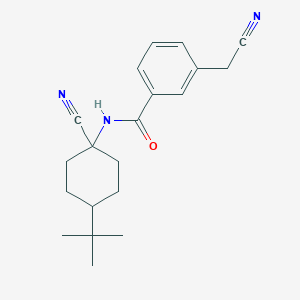
![ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate](/img/structure/B2982933.png)
![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2982935.png)
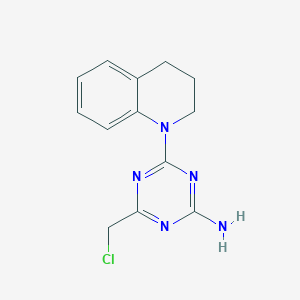
![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2982937.png)
